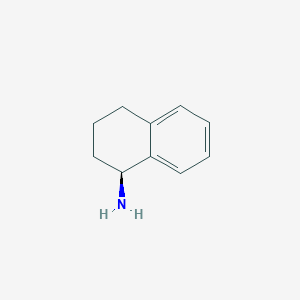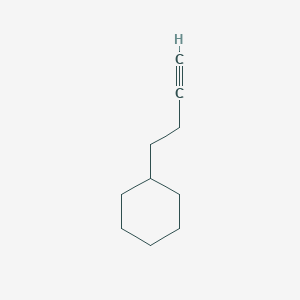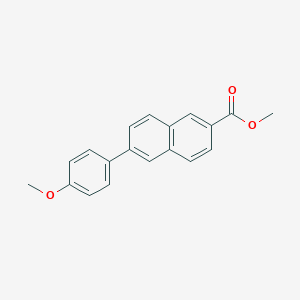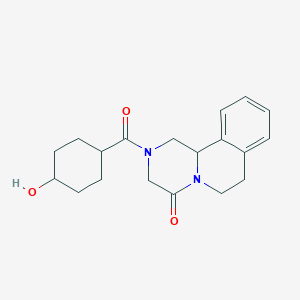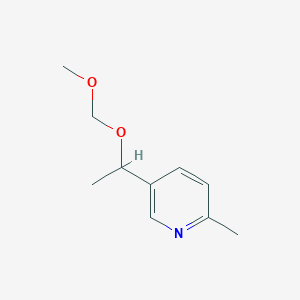
4-Cdpca
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cdpca is a complex organic compound with a unique structure that includes a carboxyphenyl group, a diethyl group, and an azetidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cdpca typically involves multiple steps, starting with the preparation of the azetidinone ring. The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene. The carboxyphenyl group can be introduced through a nucleophilic substitution reaction, where a carboxyphenyl halide reacts with the azetidinone intermediate. The diethyl group can be added through an alkylation reaction using diethyl sulfate or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Cdpca can undergo various chemical reactions, including:
Oxidation: The carboxyphenyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The azetidinone ring can be reduced to form amines or other reduced products.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyphenyl group can yield carboxylic acids, while reduction of the azetidinone ring can produce amines.
Aplicaciones Científicas De Investigación
4-Cdpca has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of polymers or other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Cdpca involves its interaction with molecular targets in biological systems. The azetidinone ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carboxyphenyl group can enhance the compound’s binding affinity to its targets, while the diethyl group can influence its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-Carboxyphenylboronic acid: Similar in structure due to the carboxyphenyl group, but differs in its boronic acid functionality.
3,3-Diethyl-2-azetidinone: Shares the azetidinone ring and diethyl groups but lacks the carboxyphenyl and phenylmethyl groups.
Phenylmethylamine derivatives: Compounds with similar phenylmethylamine structures but different functional groups.
Uniqueness
4-Cdpca is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
143818-53-5 |
|---|---|
Fórmula molecular |
C22H24N2O5 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
4-[1-(benzylcarbamoyl)-3,3-diethyl-4-oxoazetidin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C22H24N2O5/c1-3-22(4-2)19(27)24(21(28)23-14-15-8-6-5-7-9-15)20(22)29-17-12-10-16(11-13-17)18(25)26/h5-13,20H,3-4,14H2,1-2H3,(H,23,28)(H,25,26) |
Clave InChI |
RSZIWUYYWPZFLI-UHFFFAOYSA-N |
SMILES |
CCC1(C(N(C1=O)C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)O)CC |
SMILES canónico |
CCC1(C(N(C1=O)C(=O)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)O)CC |
Sinónimos |
4-((4-carboxyphenyl)oxy)-3,3-diethyl-1-(((phenylmethyl)amino)carbonyl)-2-azetidinone 4-CDPCA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)
